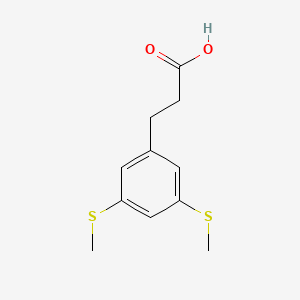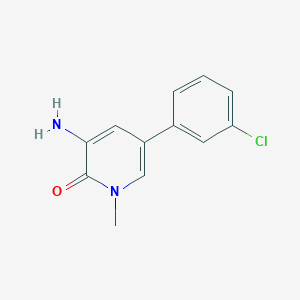
4-(4,4-Dimethylcyclohexyl)anisole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4,4-Dimethylcyclohexyl)-4-methoxybenzene is an organic compound characterized by a cyclohexane ring substituted with two methyl groups and a methoxybenzene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,4-dimethylcyclohexyl)-4-methoxybenzene typically involves the alkylation of 4-methoxybenzene with 4,4-dimethylcyclohexyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and to ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters can further enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4,4-Dimethylcyclohexyl)-4-methoxybenzene can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The aromatic ring can be reduced to form a cyclohexane derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: 4-(4,4-Dimethylcyclohexyl)benzaldehyde or 4-(4,4-Dimethylcyclohexyl)benzoic acid.
Reduction: 1-(4,4-Dimethylcyclohexyl)cyclohexane.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(4,4-Dimethylcyclohexyl)-4-methoxybenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4,4-dimethylcyclohexyl)-4-methoxybenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(4,4-Dimethylcyclohexyl)-4-hydroxybenzene: Similar structure but with a hydroxyl group instead of a methoxy group.
1-(4,4-Dimethylcyclohexyl)-4-chlorobenzene: Contains a chlorine atom instead of a methoxy group.
1-(4,4-Dimethylcyclohexyl)-4-nitrobenzene: Contains a nitro group instead of a methoxy group.
Uniqueness
1-(4,4-Dimethylcyclohexyl)-4-methoxybenzene is unique due to its specific combination of a cyclohexane ring with dimethyl substitution and a methoxybenzene group. This unique structure imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C15H22O |
|---|---|
Molecular Weight |
218.33 g/mol |
IUPAC Name |
1-(4,4-dimethylcyclohexyl)-4-methoxybenzene |
InChI |
InChI=1S/C15H22O/c1-15(2)10-8-13(9-11-15)12-4-6-14(16-3)7-5-12/h4-7,13H,8-11H2,1-3H3 |
InChI Key |
AMFTWNOEVOHPSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(CC1)C2=CC=C(C=C2)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


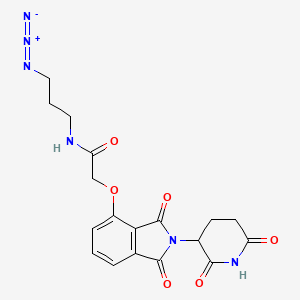
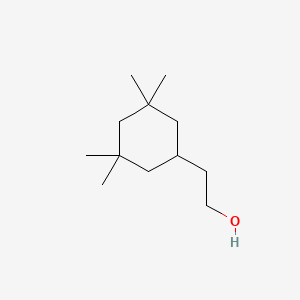
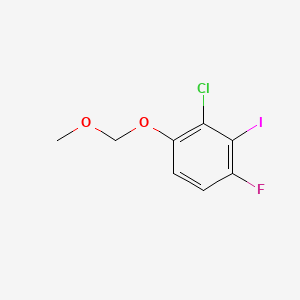
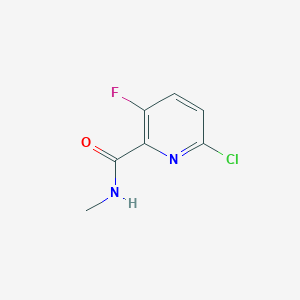


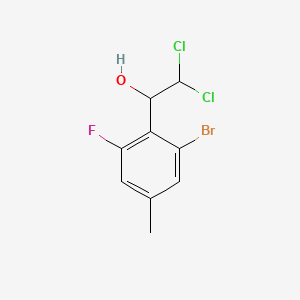
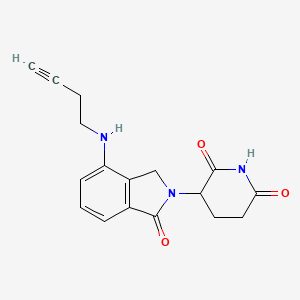
![[(10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] octanoate](/img/structure/B14775996.png)

![4-Oxo-4-[4-(pyrimidin-2-ylsulfamoyl)anilino]but-2-enoic acid](/img/structure/B14776008.png)
![(3Z)-3-{[3,5-dimethyl-4-(pyrrolidine-1-carbonyl)-1H-pyrrol-2-yl]methylidene}-5-fluoro-2,3-dihydro-1H-indol-2-one](/img/structure/B14776015.png)
